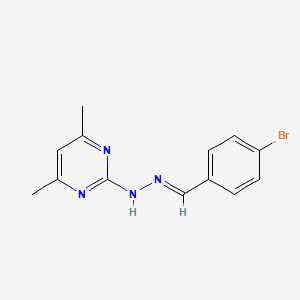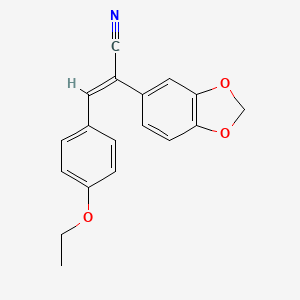![molecular formula C14H10Cl2N2O2S B5837992 N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5837992.png)
N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide, also known as DCA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DCA is a small molecule that has been studied for its ability to inhibit the growth of cancer cells and its potential use in treating various diseases.
Mécanisme D'action
The mechanism of action of N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide involves the inhibition of the enzyme pyruvate dehydrogenase kinase (PDK). PDK is responsible for inhibiting the activity of pyruvate dehydrogenase (PDH), which is an enzyme that plays a key role in the production of energy in cells. By inhibiting PDK, this compound promotes the activity of PDH, leading to an increase in the production of energy in cells. This increase in energy production has been shown to inhibit the growth of cancer cells and promote the survival of healthy cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the growth of cancer cells, this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes and obesity. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer growth and for developing new cancer treatments. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on the liver and other organs, and its use in humans is still being studied.
Orientations Futures
There are several potential future directions for research involving N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide. One area of research is the development of new cancer treatments based on this compound. Another area of research is the potential use of this compound in treating metabolic disorders such as diabetes and obesity. Additionally, there is ongoing research into the potential use of this compound in treating neurological disorders such as Alzheimer's disease.
Méthodes De Synthèse
The synthesis of N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide involves the reaction of 2,3-dichloroaniline with carbon disulfide and potassium hydroxide to produce 2,3-dichlorophenyl dithiocarbamate. This intermediate is then reacted with 2-furancarboxylic acid chloride to produce this compound. The overall synthesis method of this compound is a multi-step process that requires careful handling of the chemicals involved.
Applications De Recherche Scientifique
N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been studied extensively for its potential therapeutic properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been proposed as a potential treatment for various types of cancer. This compound has also been studied for its potential use in treating metabolic disorders such as diabetes and obesity, as well as neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
(E)-N-[(2,3-dichlorophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O2S/c15-10-4-1-5-11(13(10)16)17-14(21)18-12(19)7-6-9-3-2-8-20-9/h1-8H,(H2,17,18,19,21)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIWGBXVGBFWDF-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=S)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=S)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5'-butyl-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5837914.png)
![3-(2-chloro-6-fluorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5837920.png)

![N-[2-(4-morpholinyl)phenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5837936.png)
![ethyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate](/img/structure/B5837939.png)

![4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5837946.png)

![2-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5837954.png)


![4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5837985.png)
![2-[methyl(methylsulfonyl)amino]-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5838004.png)
